5-Bromo-3,3-dimethylindolin-2-one
Overview
Description
5-Bromo-3,3-dimethylindolin-2-one: is a chemical compound with the molecular formula C10H10BrNO . It is a derivative of indole, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3-position on the indolin-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,3-dimethylindolin-2-one typically involves the bromination of 3,3-dimethylindolin-2-one. A common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow techniques to enhance efficiency and yield. The use of tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination. This method reduces side reactions and improves the overall yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3,3-dimethylindolin-2-one can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxindole derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate in a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Various substituted indolin-2-one derivatives.
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives of indolin-2-one
Scientific Research Applications
Chemistry: 5-Bromo-3,3-dimethylindolin-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives.
Biology and Medicine:
Industry: In material science, it can be used in the synthesis of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethylindolin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indolin-2-one core play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3,3-Dimethylindolin-2-one
- 5-Chloro-3,3-dimethylindolin-2-one
- 5-Fluoro-3,3-dimethylindolin-2-one
Comparison: 5-Bromo-3,3-dimethylindolin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in various halogen bonding interactions, enhancing its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSJOIHTKPUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476547 | |
Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120902-45-6 | |
Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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